REACTION_CXSMILES
|
Br[C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]([N+:12]([O-:14])=[O:13])=[C:2]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:7]=1
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)C)[N+](=O)[O-])[N+](=O)[O-]
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Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 90°-100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solids filtered off
|
Type
|
WASH
|
Details
|
washed with water, and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
Evaporation of the eluants
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |